4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Description

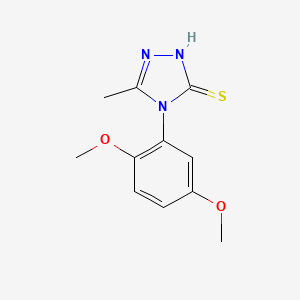

4-(2,5-Dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a 2,5-dimethoxyphenyl group at position 4, and a thiol (-SH) group at position 3 (Figure 1). The compound’s structure combines electron-donating methoxy groups and a sulfur-containing thiol moiety, which are critical for its chemical reactivity and biological interactions. It is classified under the 1,2,4-triazole-3-thiol derivatives, a class known for diverse pharmacological applications, including antimicrobial, antioxidant, and corrosion inhibition activities .

Synthetic routes for this compound typically involve cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors. For example, analogous compounds are synthesized via base-catalyzed reactions with halides or nucleophilic substitution in polar solvents like DMF, often using catalysts such as InCl₃ or cesium carbonate .

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-7-12-13-11(17)14(7)9-6-8(15-2)4-5-10(9)16-3/h4-6H,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSATXMLZZQOMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications that can lead to new derivatives with enhanced properties.

Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The thiol group can interact with microbial proteins, leading to growth inhibition. A study demonstrated effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Potential : The compound has been investigated for its potential anticancer effects. The triazole ring is known to interact with enzymes involved in cancer cell proliferation, suggesting a mechanism for its anticancer activity .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways through its interaction with specific molecular targets .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of various triazole derivatives, including 4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Results indicated significant inhibition zones against Escherichia coli and Klebsiella pneumoniae, highlighting its potential as a new antimicrobial agent .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 2,5-dimethoxyphenyl substituent, which differentiates it from analogs with simpler aryl groups (e.g., phenyl, chlorophenyl) or alternative heterocyclic systems. Key comparisons with structurally related compounds are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The 2,5-dimethoxy substitution in the target compound enhances solubility in polar solvents compared to non-methoxy analogs (e.g., 4-phenyl derivatives) .

- Thione derivatives (e.g., compound in ) exhibit shifted C=S IR stretches (~1228 cm⁻¹) compared to thiols (~2550 cm⁻¹), indicating tautomeric behavior .

Antimicrobial Activity :

- The target compound’s methoxy groups may enhance membrane permeability, as seen in analogs like 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol, which showed moderate antibacterial activity against S. aureus (MIC: 32 µg/mL) .

- Schiff base derivatives (e.g., ) exhibit enhanced antifungal activity due to the imine linkage, which facilitates metal chelation and enzyme inhibition .

Antioxidant and Anticorrosion Properties :

- Thiol-containing triazoles, such as 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol, demonstrated 85% corrosion inhibition on maraging steel in HCl, attributed to sulfur’s electron-donating capacity .

- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed radical scavenging activity (IC₅₀: 18–22 µM) in DPPH assays .

ADME and Drug-Likeness :

- Molecular docking studies on S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives revealed favorable binding to E.

Biological Activity

4-(2,5-Dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 667407-74-1) is a heterocyclic compound with potential biological activities. Its structure features a triazole ring, a thiol group, and a dimethoxyphenyl substituent, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent studies.

Chemical Formula: C₁₁H₁₃N₃O₂S

Molecular Weight: 245.31 g/mol

IUPAC Name: 4-(2,5-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione

Structure:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism: The thiol group can interact with microbial proteins, leading to inhibition of growth.

- Studies: A study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains and fungi .

Anticancer Activity

The compound has been studied for its potential anticancer effects:

- Cell Lines Tested: Various studies have evaluated its cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

- Findings: The compound exhibited selective cytotoxicity towards cancer cells with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(2,5-Dimethoxyphenyl)-5-methyl-4H-triazole-3-thiol | IGR39 | <10 | |

| 4-(2,5-Dimethoxyphenyl)-5-methyl-4H-triazole-3-thiol | MDA-MB-231 | <20 | |

| Doxorubicin | IGR39 | 0.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is also noteworthy:

- Mechanism: It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

- Research Evidence: In vitro studies have shown that derivatives of triazole-thiols can reduce the production of inflammatory mediators in macrophages .

Study on Anticancer Activity

In a comprehensive study published in Frontiers in Pharmacology, researchers synthesized various derivatives of triazole-thiols and tested their anticancer properties. The results indicated that certain derivatives had enhanced selectivity and potency against cancer cells compared to traditional treatments .

Antimicrobial Efficacy Research

A comparative study evaluated the antimicrobial efficacy of several triazole compounds against clinical isolates of bacteria and fungi. The results demonstrated that 4-(2,5-dimethoxyphenyl)-5-methyl-4H-triazole-3-thiol showed superior activity against resistant strains .

Q & A

Basic Research Question

- Polar protic solvents (ethanol, methanol): Enhance nucleophilicity in cyclization steps but may reduce solubility of aromatic intermediates .

- Polar aprotic solvents (DMF, DMSO): Improve solubility for reactions requiring higher temperatures (>100°C) but complicate purification .

- Catalysts :

How can computational methods predict the bioactivity and electronic properties of this compound?

Advanced Research Question

- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina to estimate binding affinities (∆G < -8 kcal/mol suggests strong interactions) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4 eV indicates stability) and electrostatic potential maps (highlight nucleophilic thiol group) .

- ADME Prediction : SwissADME or pkCSM to assess bioavailability (e.g., LogP ~2.5 for optimal membrane permeability) .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity. For example, 3,4-dimethoxy analogs show stronger antifungal activity than 2,5-dimethoxy derivatives .

- Assay conditions : Standardize MIC testing (e.g., CLSI guidelines) to control inoculum size and growth media .

- Synergistic effects : Test combinations with known antibiotics (e.g., fluconazole) to identify potentiation .

Advanced Research Question

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance membrane penetration and target binding .

- Methoxy groups at 2,5-positions improve antifungal activity by mimicking natural substrates of fungal enzymes .

- Thiol group : Critical for covalent interactions with cysteine residues in target proteins .

Q. Methodological Approach :

Synthesize derivatives with systematic substitutions (e.g., -OCH₃, -Cl, -F).

Screen against Gram-positive/-negative bacteria and fungi.

Correlate logP values with bioactivity to optimize hydrophobicity .

How can derivatives be designed to improve pharmacokinetic properties?

Advanced Research Question

- Prodrug strategies : Replace -SH with acetyl-protected thioesters to enhance oral bioavailability .

- Hybrid molecules : Conjugate with fluoroquinolones (e.g., ciprofloxacin) to target multiple pathways .

- Salt formation : Prepare sodium or potassium salts to improve aqueous solubility .

What novel applications exist beyond antimicrobial use?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.